Cap-dependent endonuclease-IN-20
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Overview
Description
Cap-dependent endonuclease-IN-20 is a novel inhibitor targeting the cap-dependent endonuclease enzyme, which plays a crucial role in the transcription of viral RNA. This compound has shown significant potential in antiviral therapies, particularly against influenza viruses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cap-dependent endonuclease-IN-20 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final purification using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving:
Large-scale reactors: for the initial synthesis steps.
Automated purification systems: to ensure consistency.
Quality control measures: to maintain the integrity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cap-dependent endonuclease-IN-20 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain groups to enhance stability.
Substitution: Introduction of different substituents to modify activity.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Like sodium borohydride.
Substitution reagents: Including halogenated compounds.
Major Products: The reactions typically yield derivatives of this compound with modified functional groups, enhancing its antiviral properties.
Scientific Research Applications
Cap-dependent endonuclease-IN-20 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition mechanisms.
Biology: Investigated for its role in inhibiting viral replication.
Medicine: Explored as a potential therapeutic agent for treating influenza and other viral infections.
Industry: Utilized in the development of antiviral drugs and diagnostic tools.
Mechanism of Action
Cap-dependent endonuclease-IN-20 is compared with other similar compounds, such as:
Baloxavir marboxil: Another cap-dependent endonuclease inhibitor with a similar mechanism of action but different structural features.
Tanshinone I: Identified as a cap-dependent endonuclease inhibitor with broad-spectrum antiviral effects.
Uniqueness: this compound stands out due to its high specificity and potency in inhibiting the cap-dependent endonuclease enzyme, making it a promising candidate for antiviral therapies.
Comparison with Similar Compounds
- Baloxavir marboxil
- Tanshinone I
- Other derivatives of baloxavir
Properties
Molecular Formula |
C24H19F2N3O7S2 |
---|---|
Molecular Weight |
563.6 g/mol |
IUPAC Name |
[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl] hydrogen sulfate |
InChI |
InChI=1S/C24H19F2N3O7S2/c25-16-6-5-13-15(20(16)26)12-37-18-4-2-1-3-14(18)21(13)29-19-11-35-10-9-27(19)24(31)22-23(36-38(32,33)34)17(30)7-8-28(22)29/h1-8,19,21H,9-12H2,(H,32,33,34)/t19-,21+/m1/s1 |
InChI Key |
OPVLCPWCMAPFMF-CTNGQTDRSA-N |
Isomeric SMILES |
C1COC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OS(=O)(=O)O |
Canonical SMILES |
C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OS(=O)(=O)O |
Origin of Product |
United States |
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